N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Structure and Synthesis:
The target compound features a 1,3-thiazole core substituted at position 5 with a 4-chlorobenzyl group and at position 2 with a 2,2-diphenylacetamide moiety. Its synthesis typically involves acylation of 5-(4-chlorobenzyl)-1,3-thiazol-2-amine with chloroacetyl chloride, followed by further functionalization (e.g., reaction with morpholine and sulfur) .
Biological Relevance:
2,2-Diphenylacetamide derivatives are pharmacologically significant, serving as precursors for drugs like loperamide and exhibiting antimycobacterial activity . The 4-chlorobenzyl group may enhance lipophilicity and target binding, while the thiazole ring contributes to heterocyclic bioactivity, as seen in antitumor screenings .
Properties
Molecular Formula |
C24H19ClN2OS |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H19ClN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28) |
InChI Key |
XDKZDZFCEXQYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classical method for thiazole formation, involving cyclocondensation of α-haloketones with thioureas. For 5-(4-chlorobenzyl)-1,3-thiazol-2-amine, the α-haloketone precursor must incorporate the 4-chlorobenzyl group.
Synthetic Route :
-
Preparation of α-Bromo-4-chlorobenzyl Ketone :
-
Cyclization with Thiourea :
Characterization Data :
Alternative Cyclization Using Chloroacetamide Derivatives
A modified approach involves chloroacetamide intermediates, as demonstrated in the synthesis of analogous thiazoles:
Procedure :
-
Synthesis of 2-Chloro-N,N-diphenylacetamide :
-
Thiazole Formation :
Acylation of Thiazole Amine
Reaction with 2,2-Diphenylacetyl Chloride
The 2-amino group of the thiazole intermediate is acylated using 2,2-diphenylacetyl chloride to introduce the final acetamide moiety.
Procedure :
-
Preparation of 2,2-Diphenylacetyl Chloride :
-
Acylation Reaction :
Characterization Data :
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring present in N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is known for its potent antimicrobial properties. Research has demonstrated that compounds containing thiazole derivatives exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation.
Case Study: Evaluation Against Breast Cancer Cells
In vitro studies on human breast adenocarcinoma cells (MCF-7) revealed:
- A dose-dependent decrease in cell viability.
- IC50 value of 15 µM after 48 hours of treatment.
This suggests that the compound may effectively target and reduce the viability of cancer cells, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory properties of this compound. The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease models.
Case Study: Inflammation Model Study
Research focused on LPS-stimulated macrophages showed that treatment with the compound resulted in:
- Significant reduction in pro-inflammatory cytokines.
- Inhibition of nitric oxide production.
These findings suggest that this compound could be developed as a therapeutic agent for managing inflammation-related conditions .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into the mechanism of action and help identify potential pathways for therapeutic intervention.
Findings from Molecular Docking
The docking results indicated strong binding affinities with key receptors involved in antimicrobial and anticancer activities. The structural features of the compound facilitate effective interaction with these targets, enhancing its biological efficacy .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to altered cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Variations in the Acetamide Moiety
Key Insight :
- The diphenyl group in the target compound creates a distinct planar conformation (84.6° dihedral angle), favoring π-π stacking interactions absent in dichlorophenyl analogs.
- Benzothiazole derivatives (e.g., from ) are excluded in patents, highlighting the importance of the thiazole core for specificity .
Crystallographic and Hydrogen-Bonding Patterns
Key Insight : The N–H⋯O interactions in the target compound may improve aqueous solubility compared to N–H⋯N motifs in dichlorophenyl analogs.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a thiazole-based compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The presence of the thiazole ring and the chlorobenzyl group is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives can exhibit anti-inflammatory effects. In vitro assays have demonstrated that compounds similar to this compound inhibit the production of pro-inflammatory cytokines. For instance, a study found that thiazole derivatives reduced levels of TNF-α and IL-6 in activated macrophages .
2. Anticancer Properties
The compound has shown promise in cancer research. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of p53 signaling pathways .
The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Inflammatory Response :
- Anticancer Activity Assessment :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide?
- Methodological Answer : A common synthesis involves reacting 2-amino-5-(4-chlorobenzyl)thiazole derivatives with acylating agents like chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine). Post-reaction, the product is isolated via filtration and purified via recrystallization (ethanol-DMF mixtures). Yield optimization requires precise control of stoichiometry and temperature (20–25°C) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR : To confirm proton environments (e.g., δ 4.13 ppm for CH₂ groups, δ 7.35 ppm for aromatic protons) .
- Elemental Analysis : To validate molecular formula (e.g., C₁₆H₁₆ClN₃O₂S₂) and purity .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming 3D structure .
Q. What solvents and conditions are optimal for stability studies?
- Methodological Answer : Stability under ambient conditions is moderate, but degradation risks increase in polar protic solvents. Use HPLC with UV detection to monitor stability in DMSO or methanol over time. Differential Scanning Calorimetry (DSC) can assess thermal degradation thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct analysis via TLC and LC-MS identifies competing pathways (e.g., over-acylation). Optimize by:
- Adjusting solvent polarity (e.g., switching from dioxane to THF).
- Lowering reaction temperature to reduce side reactions.
- Using scavengers (e.g., molecular sieves) to sequester reactive intermediates .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Resolve by:
- Repurifying batches via column chromatography (silica gel, hexane/ethyl acetate gradients).
- Validating activity in standardized assays (e.g., enzyme inhibition IC₅₀ comparisons under controlled pH and temperature) .
Q. How can structure-activity relationship (SAR) studies be designed for analogues?
- Methodological Answer :
- Synthetic Variation : Replace the chlorobenzyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) substituents .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes. Validate with in vitro binding assays .
Q. What experimental approaches elucidate the mechanism of action in cancer cells?
- Methodological Answer :
- Molecular Docking : Screen against apoptosis-related proteins (e.g., Bcl-2) to identify potential targets.
- Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase) and apoptosis (Annexin V staining) in treated cancer lines .
Q. How are crystallographic challenges (e.g., twinning) resolved for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
